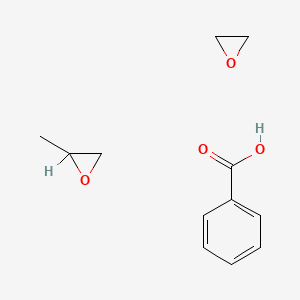
Pluronic dibenzoyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pluronic dibenzoyl ester is a chemical compound that belongs to the class of polymers. It is a polymeric material formed by the polymerization of oxirane (ethylene oxide) and methyl oxirane (propylene oxide) with dibenzoate as a functional group. This compound is known for its versatility and is used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of oxirane, methyl-, polymer with oxirane, dibenzoate typically involves the polymerization of oxirane and methyl oxirane in the presence of a catalyst. The reaction conditions, such as temperature, pressure, and catalyst type, can vary depending on the desired molecular weight and properties of the polymer. Common catalysts used in this process include alkali metal hydroxides and organometallic compounds .
Industrial Production Methods
In industrial settings, the production of this polymer is carried out in large-scale reactors where the monomers (oxirane and methyl oxirane) are polymerized under controlled conditions. The process involves the continuous addition of monomers and catalysts, followed by the removal of heat generated during the exothermic polymerization reaction. The resulting polymer is then purified and functionalized with dibenzoate groups to achieve the desired properties .
Analyse Des Réactions Chimiques
Types of Reactions
Pluronic dibenzoyl ester can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the polymer’s properties by reducing specific functional groups.
Substitution: Substitution reactions can introduce different functional groups into the polymer chain, altering its chemical and physical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic and inorganic acids and bases. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired outcome of the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can produce hydroxylated or carbonylated polymers, while substitution reactions can introduce ester, ether, or amine groups into the polymer chain .
Applications De Recherche Scientifique
Pluronic dibenzoyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various functionalized polymers and copolymers.
Biology: Employed in the development of biocompatible materials for drug delivery and tissue engineering.
Medicine: Utilized in the formulation of pharmaceutical excipients and controlled-release drug delivery systems.
Mécanisme D'action
The mechanism by which oxirane, methyl-, polymer with oxirane, dibenzoate exerts its effects is primarily through its ability to interact with various molecular targets and pathways. The polymer’s functional groups can form hydrogen bonds, ionic interactions, and covalent bonds with other molecules, leading to changes in their chemical and physical properties. This interaction can affect the solubility, stability, and bioavailability of active ingredients in pharmaceutical formulations .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxirane, 2-methyl-, polymer with oxirane: Similar in structure but lacks the dibenzoate functional group.
Polyethylene glycol (PEG): A widely used polymer with similar solubility and emulsifying properties but different chemical structure.
Uniqueness
Pluronic dibenzoyl ester is unique due to the presence of the dibenzoate functional group, which imparts specific chemical properties such as enhanced solubility and stability. This makes it particularly useful in applications where these properties are critical, such as in drug delivery systems and industrial formulations .
Propriétés
Numéro CAS |
84031-24-3 |
|---|---|
Formule moléculaire |
C12H16O4 |
Poids moléculaire |
224.25 g/mol |
Nom IUPAC |
benzoic acid;2-methyloxirane;oxirane |
InChI |
InChI=1S/C7H6O2.C3H6O.C2H4O/c8-7(9)6-4-2-1-3-5-6;1-3-2-4-3;1-2-3-1/h1-5H,(H,8,9);3H,2H2,1H3;1-2H2 |
Clé InChI |
FGAIMUMAGKJPGZ-UHFFFAOYSA-N |
SMILES |
CC1CO1.C1CO1.C1=CC=C(C=C1)C(=O)O |
SMILES canonique |
CC1CO1.C1CO1.C1=CC=C(C=C1)C(=O)O |
Key on ui other cas no. |
83984-91-2 |
Synonymes |
pluronic dibenzoyl ester polyoxyethylene-polyoxypropylene block copolymer benzoyl este |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromoimidazo[1,2-a]pyrazine](/img/structure/B1206681.png)
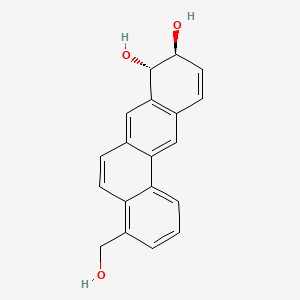
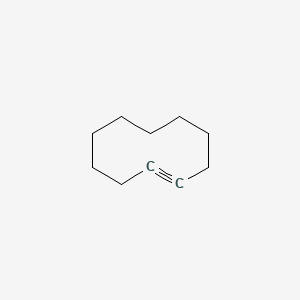
![Bicyclo[4.2.0]octa-2,4-diene](/img/structure/B1206685.png)
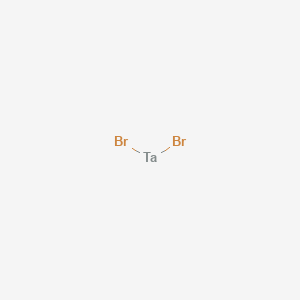
![4-[(2,6-dichlorophenyl)-hydroxymethyl]-3-methyl-4,5-dihydro-1H-pyridazin-6-one](/img/structure/B1206689.png)
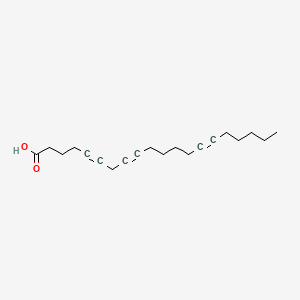
![(1R,4R,5R)-5-(benzenesulfinyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B1206691.png)
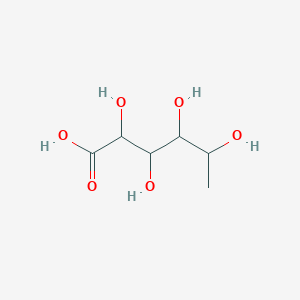
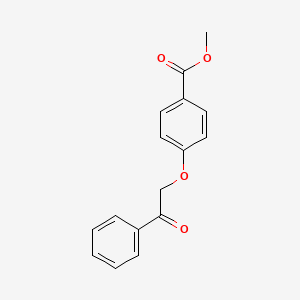
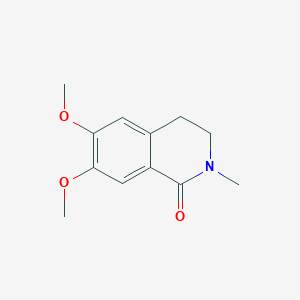
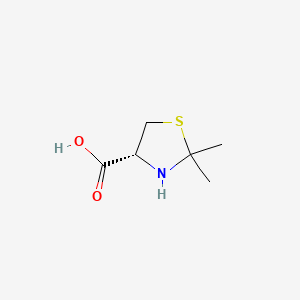
![2-[(4R,5S,7R,8R,11R,12S,13S,21S)-13,17,18-trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid](/img/structure/B1206700.png)
![(2R,3R,4S)-2-[(2R,3S,4R,5R,6S)-4,6-dihydroxy-5-(sulfoamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfooxy-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B1206703.png)
